molecular formula C14H10BrClN2O4 B4056106 3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B4056106
M. Wt: 385.59 g/mol
InChI Key: AAZZUIJPSDFTLU-UHFFFAOYSA-N
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Description

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxylated derivatives of the original compound.

Scientific Research Applications

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(5-chloro-2-methoxyphenyl)benzamide
  • 3-bromo-N-(5-chloro-4-nitrophenyl)benzamide
  • 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide

Uniqueness

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The combination of bromine, chlorine, methoxy, and nitro groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c1-22-13-7-12(18(20)21)10(16)6-11(13)17-14(19)8-3-2-4-9(15)5-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZZUIJPSDFTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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